tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Overview
Description
The compound is a derivative of [1,2,3]triazolo[4,5-b]pyridine . The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the search for biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as imidazole derivatives, are synthesized using glyoxal and ammonia .Molecular Structure Analysis
The compound likely contains a [1,2,3]triazolo[4,5-b]pyridine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine .Scientific Research Applications
Antibacterial Agents
The structural analogs of this compound have been synthesized and evaluated for their antibacterial activity. For instance, triazolopyrazine derivatives have shown moderate to good activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that the tert-butyl triazolopyridine compound could be explored for its potential as an antibacterial agent, possibly leading to the development of new antibiotics.
Anticancer Research
Heterocyclic compounds like triazolothiadiazines, which share a similar core structure with tert-butyl triazolopyridine, have been investigated for their anticancer properties . The ability to manipulate the core structure and substituents could allow for the design of new anticancer drugs based on the tert-butyl triazolopyridine scaffold.
Enzyme Inhibition
Triazolothiadiazine derivatives, which are structurally related to tert-butyl triazolopyridine, have been studied as enzyme inhibitors . They have shown potential in inhibiting enzymes like carbonic anhydrase and cholinesterase, which are targets for treating conditions such as glaucoma and Alzheimer’s disease, respectively.
Antiviral Applications
The triazole ring, a feature in the tert-butyl triazolopyridine compound, is present in many antiviral drugs. Research into similar heterocyclic compounds has revealed their potential in combating viral infections . This compound could be a candidate for developing new antiviral medications.
Analgesic and Anti-inflammatory
Compounds with a triazolothiadiazine core have been reported to possess analgesic and anti-inflammatory activities . By extension, tert-butyl triazolopyridine could be synthesized into derivatives that may serve as pain relievers or anti-inflammatory agents.
Antioxidant Properties
The structural framework of triazolothiadiazines, which is closely related to tert-butyl triazolopyridine, has been associated with antioxidant properties . This opens up possibilities for the compound to be used in oxidative stress-related research and therapies.
Antitubercular Agents
Given the biological activity of nitrogen-containing heterocycles, there is potential for tert-butyl triazolopyridine derivatives to act as antitubercular agents . This could be particularly valuable in the fight against drug-resistant strains of tuberculosis.
properties
IUPAC Name |
tert-butyl 1-ethyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-5-16-10-6-7-15(8-9(10)13-14-16)11(17)18-12(2,3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBXMGOMJLSNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CN(CC2)C(=O)OC(C)(C)C)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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